4-ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a quinoline moiety fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-quinolinecarboxaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
4-ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The triazole ring can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. These interactions can lead to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5,6-dimethoxy-8-nitroquinoline
- 2-phenylquinoline
- 2-methylquinoline 1-oxide
Uniqueness
4-ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a quinoline moiety with a triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-ethyl-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-2-17-12(15-16-13(17)18)10-5-6-11-9(8-10)4-3-7-14-11/h3-8H,2H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHRJWWSYATCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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